molecular formula C9H10O3 B12617403 [(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde CAS No. 881181-43-7

[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde

Cat. No.: B12617403
CAS No.: 881181-43-7
M. Wt: 166.17 g/mol
InChI Key: PXLHWPLTWZMDEU-UHFFFAOYSA-N
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Description

[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde is an organic compound with the molecular formula C9H10O3 It features a cyclohexadienone ring substituted with a methyl group and an oxyacetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde typically involves the reaction of 1-methyl-4-oxocyclohexa-2,5-dien-1-ylidene with an appropriate aldehyde under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. Pathways involved may include oxidative stress and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde is unique due to its specific substitution pattern and the presence of an oxyacetaldehyde group.

Properties

CAS No.

881181-43-7

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-(1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxyacetaldehyde

InChI

InChI=1S/C9H10O3/c1-9(12-7-6-10)4-2-8(11)3-5-9/h2-6H,7H2,1H3

InChI Key

PXLHWPLTWZMDEU-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=O)C=C1)OCC=O

Origin of Product

United States

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